Approach 1: [, ]- Starting with 4-amino-2-hydroxymethyl-1-butanol, a series of reactions are employed.- This approach utilizes novel intermediates such as 2-acetoxymethyl-4-azido-1-butyl acetate and 4-azido-2-hydroxymethyl-1-butanol.- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide is then reacted with the synthesized intermediate to obtain the desired compound.
Approach 2: []- This method uses a chiral resolution strategy, starting with a racemic mixture of the precursor.- D- or L-tartaric acid is employed to form diastereomeric salts with the racemic mixture.- The desired (1R,4S)-enantiomer is isolated after separation and subsequent reaction with N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide.
As N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide is a synthetic intermediate, it does not possess an inherent mechanism of action. Its biological activity is only relevant in the context of its conversion to Abacavir, which acts as a nucleoside reverse transcriptase inhibitor. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7